2-Bromo-5-chlorothiazole

Lipophilicity Lead Optimization ADME

Researchers requiring orthogonal thiazole functionalization face statistical mixtures with symmetrical dihalo analogs. 2-Bromo-5-chlorothiazole (CAS 16629-15-5) solves this via differential Br/Cl halogenation. • Enables sequential Suzuki-Miyaura: C2-Br under mild Pd, then C5-Cl at elevated temperature. • Intermediate LogP (2.56) between dichloro (2.45) and dibromo (2.67) analogs for balanced partitioning. • ≥98% purity ensures reproducibility across medchem, agrochemical, and materials synthesis. Multiple stock points for rapid global dispatch.

Molecular Formula C3HBrClNS
Molecular Weight 198.47 g/mol
CAS No. 16629-15-5
Cat. No. B176366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorothiazole
CAS16629-15-5
Molecular FormulaC3HBrClNS
Molecular Weight198.47 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)Cl
InChIInChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H
InChIKeyFYKOEXGDJNPHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chlorothiazole: Dual-Halogenated Thiazole Building Block


2-Bromo-5-chlorothiazole is a 2,5-disubstituted thiazole heterocycle (C3HBrClNS, MW 198.47) bearing bromine at the 2-position and chlorine at the 5-position . This differential halogenation pattern enables sequential, chemoselective cross-coupling reactions, distinguishing it from symmetrical dihalo analogs such as 2,5-dibromothiazole and 2,5-dichlorothiazole. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research programs requiring orthogonal functionalization of the thiazole core.

Orthogonal sequential cross-coupling via distinct C2–Br and C5–Cl reactivity
Synthetic intermediate for medicinal chemistry and agrochemical research programs
Avoids statistical mixtures typical of symmetrical 2,5-dihalo analogs

Why 2-Bromo-5-chlorothiazole Is Irreplaceable


The asymmetric Br/Cl substitution pattern of 2-bromo-5-chlorothiazole is essential for orthogonal reactivity: the C–Br bond at position 2 and the C–Cl bond at position 5 exhibit distinct oxidative addition rates with palladium catalysts, enabling predictable sequential coupling [1]. Symmetrical analogs such as 2,5-dibromothiazole lack this discrimination, often yielding statistical mixtures of mono- and bis-coupled products. The regioisomer 5-bromo-2-chlorothiazole (CAS 3034-56-8) reverses the halogen positions, which can lead to different coupling outcomes in target-oriented synthesis. Furthermore, the LogP of 2-bromo-5-chlorothiazole (2.56) is intermediate between 2,5-dichlorothiazole (2.45) and 2,5-dibromothiazole (2.67), translating to distinct solubility and partitioning behavior in both reaction media and biological assays [2].

2,5-Dibromothiazole lacks regiochemical discrimination, potentially yielding statistical product mixtures instead of defined monofunctionalized intermediates.
Regioisomer 5-bromo-2-chlorothiazole (CAS 3034-56-8) reverses halogen positions, which may alter coupling outcomes and invalidate established synthetic protocols.
LogP shift (2.56 vs. 2.45/2.67 for dichloro/dibromo) may change solubility and partitioning in reaction media and biological assays, requiring independent validation.

2-Bromo-5-chlorothiazole: Quantitative Evidence vs. Closest Analogs


Intermediate Lipophilicity Between Dichloro and Dibromo Analogs

2-Bromo-5-chlorothiazole exhibits a calculated LogP of 2.56, positioning it between 2,5-dichlorothiazole (LogP 2.45) and 2,5-dibromothiazole (LogP 2.67) [1]. This intermediate lipophilicity can influence membrane permeability and metabolic stability in drug discovery programs, offering a tunable property distinct from the more polar dichloro or more lipophilic dibromo congeners.

Intermediate LogP
Context-dependent
LogP 2.56 — between 2,5-dichlorothiazole (2.45) and 2,5-dibromothiazole (2.67)
Tunable lipophilicity for property optimization
Calculated values; experimental LogP not available
Lipophilicity Lead Optimization ADME

Sequential Pd-Catalyzed Coupling via Differential C–Br/C–Cl Reactivity

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, a direct derivative of the target compound, undergoes sequential palladium-catalyzed coupling: the C–Br bond reacts first under mild conditions, followed by activation of the C–Cl bond at elevated temperature, enabling clean assembly of 2,4,5-trisubstituted thiazoles [1]. This orthogonal reactivity is intrinsic to the Br/Cl substitution pattern. In contrast, 2,5-dibromothiazole presents two C–Br bonds of similar reactivity, often leading to complex product mixtures when monofunctionalization is attempted.

Sequential Pd coupling
Class-level
C2–Br reacts first (rt), then C5–Cl at elevated temperature — demonstrated on ethyl ester derivative
Enables predictable trisubstituted thiazole libraries
Selectivity shown synthetically; not a kinetic ratio
Cross-Coupling Regioselectivity Organic Synthesis

Aqueous Solubility vs. Regioisomer 5-Bromo-2-chlorothiazole

2-Bromo-5-chlorothiazole has a calculated aqueous solubility of 0.5 g/L (25°C), while the regioisomer 5-bromo-2-chlorothiazole is reported at 0.38 g/L (25°C) . This ~30% higher predicted solubility may influence dissolution rates in aqueous reaction media or biological assay buffers, providing a practical differentiation point for process chemists.

Aqueous solubility
Context-dependent
0.5 g/L vs. 0.38 g/L for regioisomer 5-bromo-2-chlorothiazole
~32% higher predicted solubility may ease aqueous workup
Calculated values; no experimental head-to-head comparison
Solubility Formulation Biophysical Properties

Supplier-Committed Purity for Reproducible Research

Multiple vendors supply 2-bromo-5-chlorothiazole at ≥97% purity (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, common commercial grades of 2,5-dibromothiazole are often listed at 95% purity, and the regioisomer 5-bromo-2-chlorothiazole is available at 96% . While these differences appear small, they can be consequential in multi-step synthetic sequences where impurities propagate and complicate purification.

Supplier purity
Specification review
≥97% (HPLC) with batch QC; typical 2,5-dibromo analog 95%
Higher purity reduces stoichiometric uncertainty
Cross-vendor specification; verify lot-specific COA
Quality Control Procurement Reproducibility

Structural Identity Confirmation by SMILES vs. Regioisomer

The canonical SMILES for 2-bromo-5-chlorothiazole is BrC1=NC=C(S1)Cl, placing bromine at position 2 and chlorine at position 5 . The regioisomer 5-bromo-2-chlorothiazole has SMILES C1=C(SC(=N1)Cl)Br with reversed substitution . This unambiguous structural distinction, verified by independent databases, is critical for procurement: the two isomers share the same molecular formula and molecular weight (198.47 g/mol) but exhibit different reactivity and biological profiles. Only 2-bromo-5-chlorothiazole provides the C2-bromine / C5-chlorine topology required for the orthogonal coupling strategy validated by Hodgetts et al. [1].

Structural identity
Data to verify
SMILES BrC1=NC=C(S1)Cl — unambiguous C2-Br/C5-Cl connectivity vs. regioisomer
Ensures procurement of correct regioisomer for reproducible synthesis
Confirm by NMR/HPLC upon receipt; same molecular formula as regioisomer
Structural Elucidation Procurement Integrity Database Cross-Reference

2-Bromo-5-chlorothiazole: Key Applications in Research & Industry


Orthogonal Sequential Cross-Coupling for Thiazole Libraries

In medicinal chemistry programs requiring systematic exploration of 2,5-disubstituted and 2,4,5-trisubstituted thiazoles, 2-bromo-5-chlorothiazole enables a predictable two-step sequence: first, Suzuki-Miyaura coupling at the C2–Br position under mild Pd catalysis; second, C5–Cl activation at elevated temperature to introduce a different aryl or heteroaryl group. This orthogonal strategy, validated by Hodgetts et al. (2002) , avoids the statistical product mixtures that plague symmetrical 2,5-dibromothiazole. The approach is directly applicable to the synthesis of kinase inhibitor scaffolds, GPCR ligands, and agrochemical candidates where two distinct substituents are required on the thiazole core.

Agrochemical Intermediate with Defined Halogenation Pattern

Thiazole-containing agrochemicals (e.g., fungicides, herbicides) often rely on specific halogenation patterns for target binding. 2-Bromo-5-chlorothiazole has been cited in patent literature as a precursor to herbicidal and fungicidal active ingredients, including phenoxycarboxylic acid herbicides . Its intermediate LogP (2.56) between the dichloro and dibromo analogs provides a balanced environmental fate profile, potentially offering favorable soil mobility and plant uptake characteristics compared to more lipophilic or more polar alternatives. Researchers developing crop protection agents can leverage this property to optimize both potency and environmental safety.

Material Science: Halogenated Bithiazole Precursor

Halogenated bithiazoles are valuable monomers for conductive polymers and organic electronic materials. The differential reactivity of the C2–Br and C5–Cl bonds in 2-bromo-5-chlorothiazole enables stepwise Stille or Suzuki couplings to produce unsymmetrical bithiazole building blocks with precise electronic tuning . Such unsymmetrical substitution is critical for controlling HOMO/LUMO energy levels and charge transport properties in organic semiconductors. The compound's availability at ≥97% purity from multiple suppliers ensures consistent quality for reproducible materials synthesis.

Hit-to-Lead Optimization: Tunable Lipophilicity via Halogen Selection

During hit-to-lead optimization, medicinal chemists frequently evaluate halogen scanning to modulate LogP, metabolic stability, and off-target binding. 2-Bromo-5-chlorothiazole occupies a distinct LogP space (2.56) relative to its dichloro (2.45) and dibromo (2.67) counterparts . This intermediate value can be decisive when a compound series requires a LogP below 3 for oral bioavailability yet above 2 for sufficient membrane permeability. Furthermore, the Br/Cl mixed-halogen motif may reduce CYP450-mediated oxidative metabolism compared to the dibromo analog, a hypothesis supported by the general principle that C–Br bonds are more metabolically labile than C–Cl bonds, though direct comparative metabolic stability data for this specific scaffold remain to be generated.

Application
Selection Property
Validation Focus
Thiazole library synthesis
Orthogonal Br/Cl reactivity
Sequential coupling protocol validation
Agrochemical intermediate
Defined halogenation pattern
Environmental fate profile review
Bithiazole monomer precursor
Unsymmetrical substitution control
Electronic property tuning
Hit-to-lead halogen scanning
Intermediate LogP (2.56)
Metabolic stability and permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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